
Stannane, cyanatotributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, cyanatotributyl-, also known as tributylcyanostannane, is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one cyanato group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, cyanatotributyl- typically involves the reaction of tributyltin hydride with cyanogen bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu3SnH+BrCN→Bu3SnCN+HBr
In this reaction, tributyltin hydride (Bu₃SnH) reacts with cyanogen bromide (BrCN) to form tributylcyanostannane (Bu₃SnCN) and hydrogen bromide (HBr) as a byproduct.
Industrial Production Methods
Industrial production of stannane, cyanatotributyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, cyanatotributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The cyanato group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can replace the cyanato group under appropriate conditions.
Major Products
Oxidation: Tin oxides (e.g., SnO₂)
Reduction: Reduced tin species
Substitution: Various substituted organotin compounds
Wissenschaftliche Forschungsanwendungen
Stannane, cyanatotributyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of stannane, cyanatotributyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atom can form stable complexes with other molecules, facilitating reactions such as radical formation and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin hydride (Bu₃SnH)
- Tributyltin chloride (Bu₃SnCl)
- Tributyltin oxide (Bu₃Sn₂O)
Uniqueness
Stannane, cyanatotributyl- is unique due to the presence of the cyanato group, which imparts distinct reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where the cyanato group can participate in further transformations.
Eigenschaften
CAS-Nummer |
4027-17-2 |
|---|---|
Molekularformel |
C13H27NOSn |
Molekulargewicht |
332.07 g/mol |
IUPAC-Name |
tributylstannyl cyanate |
InChI |
InChI=1S/3C4H9.CHNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1 |
InChI-Schlüssel |
LLDUEXYZJWDSJM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


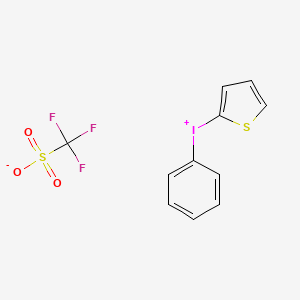
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
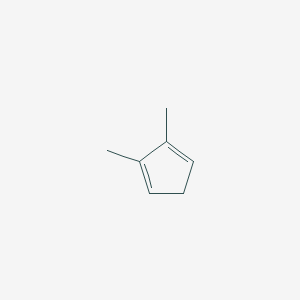



![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

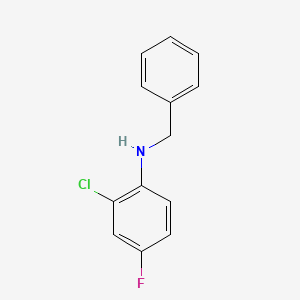
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
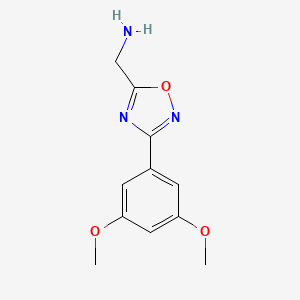
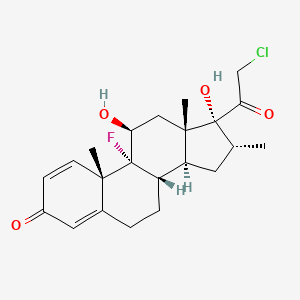
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
